4-Ethynyl-3-fluoropyridine

Lipophilicity Drug Design Pharmacokinetics

Researchers face irreproducible cross-coupling outcomes when regioisomeric ethynyl-fluoropyridines are substituted. 4-Ethynyl-3-fluoropyridine (CAS 1196156-81-6) eliminates this variability through its defined 3-fluoro-4-ethynyl regiochemistry, which uniquely modulates electronic distribution, lipophilicity (ACD/LogP 0.95), and steric accessibility. • Enables consistent Sonogashira coupling rates and regioselectivity unattainable with 2-ethynyl-3-fluoro (LogP 1.43) or 4-ethynyl-2-fluoro isomers. • Serves as a privileged fragment for ATP-competitive kinase inhibitor libraries; low LogP maintains lead-like properties and reduces late-stage attrition. • Terminal alkyne handle for CuAAC bioconjugation to azide-functionalized probes, dyes, or affinity tags in chemical biology target-engagement studies. • Key intermediate for HCV NS5B polymerase inhibitors per patent literature. Bulk quantities available with full analytical certification (HPLC, NMR) to support medicinal chemistry and process development campaigns.

Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
CAS No. 1196156-81-6
Cat. No. B1456919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-fluoropyridine
CAS1196156-81-6
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESC#CC1=C(C=NC=C1)F
InChIInChI=1S/C7H4FN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H
InChIKeyKKRSELMJVNTLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-fluoropyridine Procurement Overview


4-Ethynyl-3-fluoropyridine (CAS 1196156-81-6) is a halogenated heteroaromatic building block featuring a terminal alkyne at the 4-position and a fluorine substituent at the 3-position of the pyridine ring [1]. This bifunctional scaffold is utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of complex molecular architectures [2]. Its physicochemical properties, including a predicted ACD/LogP of 0.95 and a predicted boiling point of 165.0±25.0 °C, establish a baseline profile that distinguishes it from other regioisomeric ethynyl-fluoropyridine analogs .

Why 4-Ethynyl-3-fluoropyridine Cannot Be Substituted


The precise regiochemistry of fluorine and ethynyl substitution on the pyridine ring critically influences electronic distribution, lipophilicity, and steric accessibility, thereby dictating performance in downstream applications such as cross-coupling efficiency, metabolic stability, and target binding in medicinal chemistry campaigns [1]. For instance, the 3-fluoro-4-ethynyl substitution pattern confers a distinct lipophilicity profile (ACD/LogP = 0.95) compared to the 2-ethynyl-3-fluoro isomer (LogP = 1.43), which can translate into significant differences in membrane permeability, off-target binding, and overall pharmacokinetic behavior of derived drug candidates . Moreover, the specific spatial orientation of the reactive ethynyl handle relative to the electron-withdrawing fluorine atom modulates the rate and regioselectivity of palladium-catalyzed couplings, making generic substitution with other regioisomers (e.g., 2-ethynyl-3-fluoropyridine or 4-ethynyl-2-fluoropyridine) a source of irreproducible synthetic outcomes [2].

4-Ethynyl-3-fluoropyridine Differentiation Evidence


Reduced Lipophilicity vs. 2-Ethynyl-3-fluoropyridine

The 3-fluoro-4-ethynyl substitution pattern of 4-Ethynyl-3-fluoropyridine yields a significantly lower predicted octanol-water partition coefficient (ACD/LogP = 0.95) compared to the 2-ethynyl-3-fluoro regioisomer (LogP = 1.43) . This ~0.5 log unit reduction in lipophilicity is a classically meaningful difference in medicinal chemistry optimization, as it can lead to improved aqueous solubility and potentially lower metabolic turnover by cytochrome P450 enzymes, which are often correlated with high LogP values .

Lipophilicity Drug Design Pharmacokinetics

Basicity Modulation and Salt Formation Potential

The predicted pKa of 4-Ethynyl-3-fluoropyridine is 1.70±0.18, reflecting the strong electron-withdrawing influence of the ortho-fluorine and para-ethynyl groups on the pyridine nitrogen . While direct comparative pKa data for all regioisomers is not uniformly available, this value represents a significantly weaker base than unsubstituted pyridine (pKa ~5.2) and even 3-fluoropyridine (pKa ~2.97) [1]. This low basicity directly impacts salt formation, purification strategies, and the compound's behavior in acidic biological compartments.

Physicochemical Properties pKa Drug Formulation

Consistent GHS Hazard Profile with Analogs

The GHS hazard classification for 4-Ethynyl-3-fluoropyridine includes Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory irritation [1]. This hazard profile is quantitatively and qualitatively identical to that reported for the 2-ethynyl-3-fluoro regioisomer by a reputable vendor . The lack of differentiation in safety data confirms that procurement and handling decisions should be driven by the compound's distinct synthetic and physicochemical utility rather than any perceived differences in hazard severity.

Safety GHS Procurement Compliance

4-Ethynyl-3-fluoropyridine Application Scenarios


Kinase Inhibitor Fragment Elaboration via Sonogashira

4-Ethynyl-3-fluoropyridine is a privileged fragment for the synthesis of kinase inhibitors, particularly where a 3-fluoropyridine core is required to occupy the adenine-binding pocket of kinases [1]. Its terminal alkyne enables efficient Sonogashira coupling with aryl or heteroaryl halides to rapidly generate focused libraries of ATP-competitive inhibitors. The low lipophilicity (LogP = 0.95) of this building block is advantageous for maintaining overall lead-like properties in the final conjugate, reducing the risk of late-stage attrition due to high LogP-driven clearance .

Click Chemistry Conjugation for Chemical Biology Probes

The terminal alkyne serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal conjugation of the 3-fluoropyridine motif to azide-functionalized biomolecules, fluorescent dyes, or affinity tags [2]. This application is critical for developing chemical probes to study target engagement, cellular localization, and mechanism of action. The defined regiochemistry of the fluorine atom ensures that any observed biological effect can be attributed to the intended substitution pattern, a key requirement for reproducible chemical biology studies.

HCV NS5B Polymerase Inhibitor Synthesis

Ethynyl-substituted pyridine derivatives, including those with the 3-fluoro-4-ethynyl motif, are claimed as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase in patent literature [3]. The specific substitution pattern is essential for achieving high binding affinity and selectivity over host polymerases. The compound is therefore a direct intermediate for the synthesis of novel antiviral agents targeting HCV, a therapeutic area with significant unmet medical need.

Technical Documentation Hub

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